1-[4-(Propan-2-YL)phenyl]propan-2-amine
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Overview
Description
1-[4-(Propan-2-YL)phenyl]propan-2-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a phenyl ring substituted with a propan-2-yl group and an amine group at the second carbon of the propane chain. It is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-YL)phenyl]propan-2-amine typically involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This method is environmentally friendly and economically attractive. The process starts with prochiral ketones, which are converted to the desired amine through asymmetric synthesis. The reaction conditions often involve immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar biocatalytic approaches. The use of immobilized enzymes allows for continuous production processes, enhancing efficiency and reducing costs. The optimization of reaction parameters, such as temperature, pH, and substrate concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Propan-2-YL)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
1-[4-(Propan-2-YL)phenyl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as cognitive enhancement and treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-YL)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for transaminases, facilitating the transfer of amino groups. It may also interact with receptors or enzymes in biological systems, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar structure but lacking the amine group.
1-Phenylpropan-2-one: Another related compound used as an intermediate in organic synthesis.
Uniqueness: 1-[4-(Propan-2-YL)phenyl]propan-2-amine is unique due to its specific substitution pattern and the presence of both an amine group and a propan-2-yl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORKPPLFQPYRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32560-62-6 |
Source
|
Record name | 1-[4-(propan-2-yl)phenyl]propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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